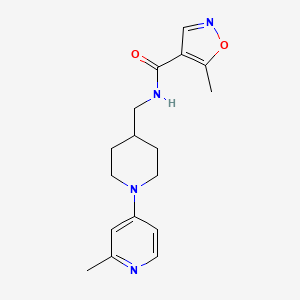

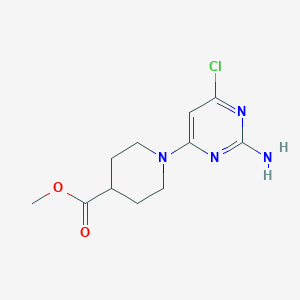

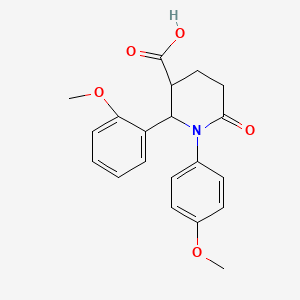

1-(3-((4-Morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(3-((4-Morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride” is a chemical compound with potential biological activity . It is a derivative of 1,3,5-triazine, which is known to exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities .

Synthesis Analysis

The synthesis of such compounds often involves the replacement of chloride ions in cyanuric chloride . The specific synthesis process for this compound is not detailed in the available resources.Applications De Recherche Scientifique

Efficient Synthesis of Aprepitant

A study detailed an efficient synthesis method for Aprepitant, a NK(1) receptor antagonist, which could involve similar chemical structures or processes to the compound . The synthesis included a novel crystallization-induced asymmetric transformation and highlighted unexpected [1,2]-Wittig and [1,3]-sigmatropic rearrangements during key steps, leading to the target clinical candidate with significant yield (Brands et al., 2003).

Antibacterial Activity of Novel Pyrimidines and Thiazolidinones

Research on the condensation of 1-(4-morpholinophenyl) ethanone with aryl aldehydes led to the synthesis of novel pyrimidines and thiazolidinones, showcasing the compound's potential application in creating antibacterial agents. The study utilized microwave irradiation for reactions, demonstrating an efficient synthesis method for compounds with significant antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).

Photophysical Characterization and X-Ray Structure Analysis

Another study involved the synthesis and photophysical characterization of polymorphs related to a compound structurally similar to the one . It focused on the absorption and emission spectra of the compound, offering insights into its potential applications in material science (Pye, Fronczek, & Isovitsch, 2010).

One-Pot Biginelli Synthesis

A study on the synthesis of dihydropyrimidinone derivatives incorporating piperazine/morpholine moiety through a one-pot Biginelli reaction was documented. This research could imply the versatility of the compound in synthesizing complex molecules for potential pharmacological uses (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Microwave-Assisted Synthesis of Mannich Bases

An environmentally benign, microwave-assisted method for synthesizing Mannich bases of 4-hydroxyacetophenone was developed, indicating the compound's role in green chemistry and its potential for creating substances with specific structural features (Aljohani et al., 2019).

Propriétés

IUPAC Name |

1-[3-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]phenyl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O2.ClH/c1-15(28)16-6-5-9-18(14-16)23-20-24-19(22-17-7-3-2-4-8-17)25-21(26-20)27-10-12-29-13-11-27;/h2-9,14H,10-13H2,1H3,(H2,22,23,24,25,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGDFTQWMNRFGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate](/img/structure/B2663759.png)

![(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2663766.png)

![N-(2-furylmethyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2663770.png)

![2-(2-Methoxyethyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2663772.png)

![methyl 3-[1-(6-fluoropyridin-2-yl)-N-(oxan-4-yl)formamido]propanoate](/img/structure/B2663773.png)